molecular formula C4H6N2S4Mn . C4H6N2S4Zn<br>C8H12MnN4S8Zn B8798085 MANCOZEB

MANCOZEB

Cat. No.: B8798085
M. Wt: 541.1 g/mol
InChI Key: CHNQZRKUZPNOOH-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
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Description

Mancozeb is a dithiocarbamate non-systemic agricultural fungicide with multi-site, protective action on contact. It is a combination of two other dithiocarbamates: maneb and zineb. This compound is widely used to control a variety of fungal diseases in a broad range of field crops, fruits, nuts, vegetables, and ornamentals . It is marketed under various trade names, including Penncozeb, Trimanoc, Vondozeb, Dithane, Manzeb, Nemispot, and Manzane .

Preparation Methods

Comparison with Similar Compounds

Mancozeb is compared with other similar compounds, such as:

This compound’s uniqueness lies in its combination of maneb and zineb, providing a broader spectrum of activity and greater efficacy in controlling fungal diseases .

Properties

Molecular Formula

C4H6N2S4Mn . C4H6N2S4Zn
C8H12MnN4S8Zn

Molecular Weight

541.1 g/mol

IUPAC Name

zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate

InChI

InChI=1S/2C4H8N2S4.Mn.Zn/c2*7-3(8)5-1-2-6-4(9)10;;/h2*1-2H2,(H2,5,7,8)(H2,6,9,10);;/q;;2*+2/p-4

InChI Key

CHNQZRKUZPNOOH-UHFFFAOYSA-J

SMILES

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Canonical SMILES

C(CNC(=S)[S-])NC(=S)[S-].C(CNC(=S)[S-])NC(=S)[S-].[Mn+2].[Zn+2]

Color/Form

Greyish-yellow free-flowing powder
Yellowish powde

density

1.99 g/mL at 20 °C
Relative density (water = 1): 1.92

flash_point

138 °C (280 °F)
137.8 °C (tag open cup)
138 °C o.c.

melting_point

172 °C (decomposes)

physical_description

Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents;  [AIHA]
GREYISH-YELLOW POWDER.

solubility

In water, 6.2 ppm, pH 7.5, 25 °C
Insoluble in water
Insoluble in most organic solvents;  dissolves in solutions of powerful chelating agents but cannot be recovered from them
Solubility in water: none

vapor_pressure

9.8X10-8 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible

Origin of Product

United States

Synthesis routes and methods I

Procedure details

maneb; meferimzone; mepanipyrim; mepronil; metalaxyl; metalaxyl-M; metconazole; methasulfocarb; methfuroxam; metiram; metominostrobin; metsulfovax; mildiomycin; myclobutanil; myclozolin;
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Synthesis routes and methods II

Procedure details

manganese and zinc (2.5% w/w) ethylene-bisdithiocarbamate as a wettable powder containing 80% w/w of active ingredient captafol: N-(1,1,2,2-tetrachloroethylthio)-1,2,3,6-tetrahydrophthalimide as a suspension concentrate containing 480 g./l. of active material.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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